Tert-butyl(methyl)amine hydrochloride

Description

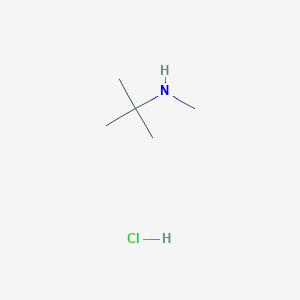

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,2-dimethylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-5(2,3)6-4;/h6H,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPCCKATNWNJQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945340 | |

| Record name | N,2-Dimethylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22675-79-2 | |

| Record name | NSC225074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,2-Dimethylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Classical and Modern Synthetic Routes to N-Methylated Tertiary Butylamines

The synthesis of N-methyl-tert-butylamine, the direct precursor to the hydrochloride salt, can be achieved through several established and contemporary chemical strategies. These methods primarily involve the introduction of a methyl group to the nitrogen atom of tert-butylamine (B42293).

Alkylation Strategies for Tertiary Butylamine Derivatives

Alkylation of tert-butylamine is a direct approach to introduce a methyl group. This can be accomplished through reductive amination or direct alkylation with methylating agents.

Reductive amination, particularly the Eschweiler-Clarke reaction, offers a classic and effective method for the N-methylation of primary amines like tert-butylamine. wikipedia.orgjk-sci.com This reaction utilizes formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. wikipedia.orgyoutube.com The process involves the initial formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formic acid to yield the methylated amine. jk-sci.comnrochemistry.com A key advantage of this method is that it avoids the formation of quaternary ammonium (B1175870) salts, as the tertiary amine product cannot form another iminium ion under the reaction conditions. youtube.com

Alternatively, direct alkylation with alkyl halides, such as methyl iodide, can be employed. However, this method can be less selective and may lead to a mixture of secondary, tertiary, and even quaternary ammonium salts. thieme-connect.demasterorganicchemistry.com The reaction of tert-butylamine with iodomethane, for instance, can produce a mixture of products depending on the reaction conditions. thieme-connect.de

Another approach is reductive amination using formaldehyde and a reducing agent like sodium borohydride. This method is an efficient protocol for N-alkylation. rsc.org The reaction proceeds through the formation of a hemiaminal intermediate from the amine and formaldehyde, followed by dehydration to an imine, which is then reduced. rsc.org

| Alkylation Method | Reagents | Key Features |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Avoids over-alkylation to quaternary salts. wikipedia.orgyoutube.com |

| Direct Alkylation | Methyl Halide (e.g., CH₃I) | Can lead to a mixture of products. thieme-connect.demasterorganicchemistry.com |

| Reductive Amination | Formaldehyde, Sodium Borohydride | Efficient laboratory-scale method. rsc.org |

Formation of Hydrochloride Salts from Amines

The formation of tert-butyl(methyl)amine hydrochloride is achieved through a straightforward acid-base reaction. Amines, being basic due to the lone pair of electrons on the nitrogen atom, react with strong acids like hydrochloric acid (HCl) to form ammonium salts. chemguideforcie.co.uk In this reaction, the amine acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the acid. brainly.com

When N-methyl-tert-butylamine is treated with hydrochloric acid, the nitrogen atom is protonated, forming the N-methyl-tert-butylammonium cation, with the chloride ion as the counter-ion. The resulting salt, this compound, is typically a crystalline solid with increased water solubility compared to the free amine. chemguideforcie.co.ukbrainly.com This conversion to a salt is a common strategy to improve the stability and handling of amines.

Synthesis of Tert-butylamine Precursors

The commercial and laboratory-scale production of tert-butylamine, the foundational precursor, relies on several distinct synthetic methodologies.

The direct amination of isobutylene (B52900) with ammonia (B1221849) is a significant industrial method for producing tert-butylamine. smolecule.com This gas-phase reaction is typically carried out over solid acid catalysts, most notably zeolites like ZSM-5 and ZSM-11. researchgate.netsylzyhg.com The mechanism involves the protonation of isobutylene by a Brønsted acid site on the catalyst to form a tert-butyl carbocation. This carbocation is then attacked by an ammonia molecule. smolecule.com Subsequent deprotonation of the resulting ammonium ion yields tert-butylamine. smolecule.com Reaction conditions such as temperature, pressure, and the molar ratio of ammonia to isobutylene are crucial for optimizing the conversion and selectivity. researchgate.net

| Catalyst | Temperature (°C) | Pressure | NH₃:Isobutylene Molar Ratio | Isobutylene Conversion (%) | Selectivity to tert-butylamine (%) |

| ZSM-11 | Not specified | High | High | 14.2 | >99.0 |

| MFI Zeolite | Not specified | Not specified | Not specified | Not specified | Not specified |

Data sourced from multiple studies on isobutylene amination. researchgate.netacs.org

In a laboratory setting, tert-butylamine can be synthesized via the hydrogenolysis of 2,2-dimethylethylenimine. orgsyn.org This method involves the cleavage of the C-N bonds in the cyclic imine by hydrogen gas in the presence of a catalyst. A common catalyst for this transformation is Raney nickel. orgsyn.org The reaction is typically carried out in a solvent such as dioxane under elevated temperature and hydrogen pressure. orgsyn.org For example, hydrogenation at 130°C and a pressure of 700 lb./sq. inch has been reported to produce tert-butylamine in good yield. acs.org

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) |

| 2,2-Dimethylethylenimine | Raney Nickel | Dioxane | 60-130 | 15-3000 lb/in² | 70 |

Data from Organic Syntheses procedures. orgsyn.orgacs.org

A notable process for synthesizing tert-butylamine involves the use of urea (B33335) and methyl tert-butyl ether (MTBE). google.com This method proceeds in two main stages. First, urea is reacted with MTBE in the presence of concentrated sulfuric acid to produce tert-butyl urea. google.com This reaction is typically carried out at a controlled temperature of 20-25°C. google.com The resulting tert-butyl urea is then hydrolyzed under alkaline conditions, for example, by refluxing with a 40% sodium hydroxide (B78521) solution, to yield tert-butylamine, which is then isolated by distillation. google.com This process is reported to have advantages such as a simple process, high yield, and lower production costs. google.com

| Reactants | Catalyst/Solvent | Intermediate | Hydrolysis Conditions | Final Product Yield (%) |

| Urea, MTBE | Concentrated H₂SO₄ | Tert-butyl urea | 40% NaOH, reflux | >98 (from tert-butyl urea) |

Data based on a patented synthesis process. google.com

Optimization of Reaction Conditions and Yield Enhancement

Achieving high yields of secondary amines like tert-butyl(methyl)amine, particularly via direct alkylation, requires careful optimization to prevent the formation of undesired tertiary amine byproducts. Research has shown that the choice of base and solvent system is critical for promoting selective mono-N-alkylation of primary amines.

The use of cesium bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs2CO3), has been identified as a highly effective strategy. researchgate.netnih.gov These bases promote the desired mono-alkylation while suppressing the subsequent second alkylation step. For example, in the N-alkylation of primary amines with alkyl bromides, the inclusion of CsOH and a molecular sieve to sequester water can dramatically shift the product ratio in favor of the secondary amine. google.com In one study, the yield of the secondary amine was approximately nine times higher than the tertiary amine in the presence of CsOH, whereas the tertiary amine was the major product in its absence. google.com

The following table illustrates the optimization of reaction conditions for the selective N-alkylation of a primary amine, demonstrating the superior performance of cesium bases.

| Entry | Base | Solvent | Secondary Amine Yield (%) | Tertiary Amine Yield (%) |

|---|---|---|---|---|

| 1 | Cs2CO3 | DMF | 92 | 5 |

| 2 | K2CO3 | DMF | 45 | 51 |

| 3 | Na2CO3 | DMF | 21 | 75 |

| 4 | KOH | DMF | 35 | 60 |

| 5 | NaOH | DMF | 15 | 81 |

This table is a representative example based on data for Cs2CO3-promoted N-alkylation of p-methoxybenzylamine with benzyl (B1604629) bromide, illustrating the general principle of base optimization for secondary amine synthesis. researchgate.net

Novel Approaches in Amine Hydrochloride Synthesis

Modern synthetic chemistry seeks more efficient, milder, and versatile methods for constructing molecules. In the context of amine synthesis, several novel strategies have emerged that utilize amine hydrochlorides directly or employ advanced catalytic systems for C-N bond formation.

Oxidative Amidation Utilizing Amine Hydrochloride Salts

A novel and efficient protocol has been developed for the synthesis of amides that uniquely employs amine hydrochloride salts as the starting amine source. acs.orgnih.gov This copper-catalyzed oxidative amidation reacts an aldehyde with an amine hydrochloride salt in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.govorganic-chemistry.org

The rationale for using the hydrochloride salt is its increased stability and resistance to oxidation compared to the corresponding free amine. acs.org The proposed mechanism involves the initial deprotonation of the amine salt to generate the free amine in situ. This amine then performs a nucleophilic attack on the aldehyde to form a carbinolamine intermediate, which is subsequently oxidized by the copper/TBHP system to yield the final amide product. acs.org Optimization studies have identified copper(I) iodide (CuI) as a highly effective catalyst and sodium bicarbonate (NaHCO3) as a suitable base for this transformation. acs.orgorganic-chemistry.org While this specific reaction produces amides rather than amines, it represents an important conceptual advance in the direct utilization of stable amine hydrochloride salts as reactants in C-N bond-forming reactions. acs.orgorganic-chemistry.org

| Catalyst | Base | Oxidant | General Yield |

|---|---|---|---|

| CuI or CuSO4 | NaHCO3 or CaCO3 | TBHP (aq) | Good to Excellent |

Summary of typical conditions for copper-catalyzed oxidative amidation. organic-chemistry.orgacs.orgorganic-chemistry.org

Catalytic Protocols for C-N Bond Formation

The formation of C-N bonds is a cornerstone of organic synthesis, and significant research has been devoted to developing catalytic methods that are more efficient and sustainable than classical approaches. One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this approach, a catalyst, often based on iron, nickel, or iridium, temporarily removes hydrogen from an alcohol to generate an aldehyde in situ. acs.orgacs.orgacs.org The amine precursor then condenses with this aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to form the final alkylated amine. acs.org This method allows for the N-alkylation of amines using alcohols as alkylating agents, with water being the only byproduct. acs.org

For instance, commercially available nickel complexes have proven to be efficient catalysts for the mono-N-alkylation of aromatic amines with alcohols, producing diverse secondary amines in excellent yields. acs.org Similarly, iridium(I) complexes have been developed for the N-methylation of amines using methanol (B129727) as both the solvent and methyl source. acs.org Other transition metals, including cobalt and copper, are also used to catalyze various C-N bond-forming reactions, such as the N-arylation of amines or decarboxylative amination, providing a broad toolkit for accessing complex amine structures. researchgate.netnih.gov

Reaction Mechanisms and Kinetics of Tert Butyl Methyl Amine Hydrochloride

Mechanistic Investigations of Chemical Transformations

Mechanistic investigations focus on the step-by-step pathway through which a chemical reaction occurs. For tert-butyl(methyl)amine hydrochloride, these investigations involve examining the roles of the amine moiety and the chloride counterion in different reaction types.

In the context of this compound, the chloride ion (Cl⁻) can act as a nucleophile, although it is generally considered a weak one in polar protic solvents. However, its primary role in nucleophilic substitution reactions is often as a leaving group in the reverse reaction of amine synthesis.

Tertiary alkyl halides, such as tert-butyl chloride, typically undergo nucleophilic substitution via an S(_N)1 mechanism. libretexts.orgncert.nic.in This process occurs in two steps: the slow, rate-determining step involves the cleavage of the carbon-halogen bond to form a stable carbocation, followed by a rapid attack of the nucleophile on the carbocation. ncert.nic.in For instance, the hydrolysis of tert-butyl chloride follows first-order kinetics, where the rate depends only on the concentration of the alkyl halide, which is characteristic of an S(_N)1 pathway. libretexts.orgpearson.comindiana.edu The stability of the tertiary carbocation intermediate is a key factor favoring this mechanism. ncert.nic.in

While the hydrochloride salt is the product of an acid-base reaction and not a direct reactant in substitution reactions where chloride is a leaving group, the principles of S(_N)1 reactions are relevant. In a potential substitution reaction involving the tert-butyl(methyl)ammonium cation, the bulky tert-butyl group would sterically hinder any S(_N)2 backside attack, making an S(_N)1 pathway more plausible if a suitable leaving group were present on the cation. ncert.nic.in

The amine moiety in tert-butyl(methyl)amine possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and susceptible to attack by electrophiles. However, in this compound, the nitrogen atom is protonated, forming a quaternary ammonium-like cation. This protonation removes the lone pair, thus significantly diminishing the nucleophilicity of the amine.

Consequently, the tert-butyl(methyl)ammonium cation is generally unreactive towards electrophiles. For the free amine, electrophilic attack is a characteristic reaction. For example, secondary amines react with nitrous acid to form N-nitrosamines. msu.edu Highly activated aromatic rings containing amine substituents can undergo electrophilic substitution, such as nitrosation, at the ortho and para positions. msu.edu

The tert-butyl group itself has an electronic influence on adjacent atoms. It acts as an electron-donating group through an inductive effect, which can stabilize a positive charge on a neighboring atom. stackexchange.com In electrophilic aromatic substitution, a tert-butyl group is considered a weak activating group and an ortho-para director, though steric hindrance often favors para substitution. stackexchange.com

The oxidation of amines can lead to a variety of products depending on the structure of the amine and the oxidizing agent used. Primary and secondary amines are susceptible to oxidation, while tertiary amines can also be oxidized. For sterically hindered primary amines where the amino group is attached to a tertiary carbon, such as tert-butylamine (B42293), oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can yield the corresponding nitro compound. youtube.comshaalaa.comdoubtnut.com The oxidation of tert-butylamine with aqueous KMnO₄ results in the formation of 2-methyl-2-nitropropane. youtube.comshaalaa.com

Another significant oxidation pathway, particularly in atmospheric chemistry, is the reaction with hydroxyl radicals (OH). The OH-initiated oxidation of tert-butylamine proceeds primarily through hydrogen abstraction from the amino group. whiterose.ac.uk In the presence of nitrogen oxides (NOx), this leads to the formation of products like tert-butylnitramine and acetone. whiterose.ac.uk

Information regarding the reduction of this compound is not extensively documented in the available literature. Generally, the reduction of amines is not a common transformation unless specific functional groups susceptible to reduction are present in the molecule. The ammonium (B1175870) salt itself is stable towards typical reducing agents.

Kinetic Studies of Reaction Pathways

Kinetic studies measure the rates of chemical reactions and provide quantitative data that helps to elucidate reaction mechanisms. This includes determining rate constants and understanding how factors like molecular structure and substituents affect reaction rates.

The determination of rate constants under controlled temperature, pressure, and concentration is fundamental to chemical kinetics. For reactions involving compounds structurally similar to tert-butyl(methyl)amine, rate constants have been experimentally determined.

A key example is the gas-phase reaction of tert-butylamine with hydroxyl radicals, a crucial process in atmospheric chemistry. The rate constant for this reaction has been measured, providing valuable data for atmospheric modeling. whiterose.ac.uknih.gov

| Reactants | Temperature (K) | Pressure (hPa) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| tert-butylamine + OH | 305 ± 2 | 1015 ± 1 | 8.4 (± 1.7) × 10⁻¹² | whiterose.ac.uk |

| tert-butylamine + OH | 298 | - | 1.18 × 10⁻¹¹ | nih.gov |

These studies show that the reaction proceeds mainly via hydrogen abstraction from the amino group. whiterose.ac.uk Such kinetic data is essential for understanding the atmospheric lifetime and degradation pathways of volatile amines.

The rate of a chemical reaction is significantly influenced by the electronic and steric effects of substituents on the reacting molecule. In tert-butyl(methyl)amine, the methyl and tert-butyl groups attached to the nitrogen atom play a crucial role in its reactivity.

Steric Effects: The tert-butyl group is exceptionally bulky, which creates significant steric hindrance around the nitrogen atom. This steric bulk impedes the approach of electrophiles or other reactants to the nitrogen's lone pair (in the free amine). masterorganicchemistry.com Consequently, bulky amines like tert-butylamine are often less nucleophilic than what their basicity would suggest. masterorganicchemistry.com In nucleophilic substitution reactions, steric hindrance is a major factor determining the reaction mechanism. For instance, the presence of bulky groups on or near the reacting carbon atom inhibits S(_N)2 reactions and favors S(_N)1 pathways. ncert.nic.in

Electronic Effects: Both the methyl and tert-butyl groups are alkyl groups, which are electron-donating through the inductive effect (+I). This electron donation increases the electron density on the nitrogen atom in the free amine, thereby increasing its basicity and nucleophilicity compared to ammonia (B1221849). lumenlearning.com However, the steric effect of the tert-butyl group often outweighs this electronic activation in terms of nucleophilic reactivity. masterorganicchemistry.com

Interactions in Specific Chemical Environments

This compound, as with other amine salts, can participate in a variety of chemical transformations depending on the surrounding environment. Its reactivity is largely governed by the basicity of the free amine and the acidic nature of the protonated form, as well as the susceptibility of its organic structure to attack by reactive species. This section explores the reaction mechanisms and kinetics of tert-butyl(methyl)amine and related amines in two distinct chemical environments: the Earth's atmosphere and acid-base catalyzed reaction systems.

Atmospheric Degradation Pathways of Related Aminesrsc.orgmdpi.com

Alkylamines are released into the atmosphere from both natural and anthropogenic sources and are recognized for their role in atmospheric chemistry, including new particle formation. rsc.orgmdpi.com Their atmospheric lifetime is primarily determined by their reactions with oxidizing species, most notably the hydroxyl radical (•OH), which is abundant during the daytime. mdpi.com While specific kinetic and mechanistic data for tert-butyl(methyl)amine are scarce, the atmospheric degradation pathways can be inferred from studies of similar primary and secondary amines, such as tert-butylamine and dimethylamine. whiterose.ac.uknilu.com

The atmospheric degradation of amines is predominantly initiated by hydrogen abstraction by the hydroxyl radical. whiterose.ac.uk For a secondary amine like tert-butyl(methyl)amine, there are three potential sites for H-atom abstraction: the N-H bond of the amino group, the C-H bonds of the methyl group, and the C-H bonds of the tert-butyl group.

The reaction can be represented by the following general scheme:

(CH₃)₃C-NH(CH₃) + •OH → (CH₃)₃C-N•(CH₃) + H₂O (H-abstraction from N-H) (CH₃)₃C-NH(CH₃) + •OH → (CH₃)₃C-NH(•CH₂) + H₂O (H-abstraction from C-H of methyl group) (CH₃)₃C-NH(CH₃) + •OH → •C(CH₃)₂(CH₃)-NH(CH₃) + H₂O (H-abstraction from C-H of tert-butyl group)

Studies on tert-butylamine have shown that H-abstraction from the amino group is the dominant pathway. whiterose.ac.uk This is due to the lower bond dissociation energy of the N-H bond compared to the C-H bonds. The resulting amino radical is the primary initial product.

Following the initial H-abstraction, the resulting amino and alkyl radicals undergo a series of complex reactions in the presence of atmospheric oxygen (O₂) and nitrogen oxides (NOₓ), leading to the formation of various nitrogen-containing byproducts. whiterose.ac.uk

For secondary amines, the formation of nitrosamines and nitramines is a significant concern due to their potential carcinogenicity. whiterose.ac.uk The general mechanism for their formation is as follows:

Nitrosamine Formation: The amino radical can react with nitric oxide (NO) to form a nitrosamine. (CH₃)₃C-N•(CH₃) + NO → (CH₃)₃C-N(NO)CH₃ (N-nitroso-N-methyl-tert-butylamine)

Nitramine Formation: The amino radical can also react with nitrogen dioxide (NO₂) to form a nitramine. (CH₃)₃C-N•(CH₃) + NO₂ → (CH₃)₃C-N(NO₂)CH₃ (N-nitro-N-methyl-tert-butylamine)

In addition to nitrosamines and nitramines, the atmospheric oxidation of amines can also lead to the formation of imines, amides, and aldehydes as the carbon backbone is fragmented. whiterose.ac.uknilu.com For example, the radical formed from H-abstraction from the methyl group could lead to the formation of an imine after further reactions.

The yields of these various products are dependent on the specific amine structure and the atmospheric conditions, particularly the concentrations of NOₓ.

Below is a table summarizing the expected atmospheric degradation products of secondary amines like tert-butyl(methyl)amine.

| Precursor Radical | Reactant | Product Class | Example Product from Tert-butyl(methyl)amine |

| Amino Radical | NO | Nitrosamine | N-nitroso-N-methyl-tert-butylamine |

| Amino Radical | NO₂ | Nitramine | N-nitro-N-methyl-tert-butylamine |

| Alkyl Radical | O₂, NO | Aldehydes, Ketones | Formaldehyde (B43269), Acetone |

| Alkyl Radical | O₂ | Imines, Amides | N-tert-butylformamide |

Acid-Base Catalysis in Reaction Systemsquora.comlumenlearning.comresearchgate.net

Amine hydrochlorides, being the salts of a weak base (the amine) and a strong acid (hydrochloric acid), can function as acidic catalysts in various organic reactions. quora.com The catalytic activity stems from the ability of the protonated amine (the ammonium ion) to act as a proton donor.

In a solution, this compound exists in equilibrium with its constituent ions:

(CH₃)₃C-NH₂(CH₃)⁺Cl⁻ ⇌ (CH₃)₃C-NH₂(CH₃)⁺ + Cl⁻

The tert-butyl(methyl)ammonium ion can then act as a Brønsted acid, donating a proton to a substrate and thereby activating it towards a nucleophilic attack.

A general example of this is in the acid-catalyzed hydrolysis of esters. The ammonium ion can protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a nucleophile like water. chemistrysteps.com

While specific examples of this compound as a catalyst are not extensively documented in the literature, its role can be understood through the general principles of acid-base catalysis by amine salts. For instance, in reactions such as the aldol (B89426) condensation, an acidic catalyst is often required to promote the formation of the enol tautomer, which then acts as the nucleophile. lumenlearning.com An amine hydrochloride could potentially serve this catalytic role.

The effectiveness of an amine hydrochloride as an acid catalyst depends on several factors, including its pKa, the solvent system, and the nature of the reactants. The steric hindrance provided by the tert-butyl group in this compound might also influence its catalytic activity and selectivity in certain reactions.

Furthermore, in some cases, the amine hydrochloride can act as a bifunctional catalyst, where both the acidic ammonium ion and the basic chloride ion (or the free amine in equilibrium) participate in the reaction mechanism. For example, in Friedel-Crafts alkylation reactions, amine hydrochlorides have been used in combination with Lewis acids like aluminum chloride to form catalytic ionic liquid systems. researchgate.net

The table below summarizes the potential roles of this compound in acid-base catalysis.

| Catalytic Role | Reaction Type | Mechanism |

| Brønsted Acid Catalyst | Ester Hydrolysis | Protonation of the carbonyl oxygen to activate the electrophilic center. |

| Brønsted Acid Catalyst | Aldol Condensation | Catalyzes the formation of the enol tautomer. |

| Co-catalyst/Ionic Liquid Component | Friedel-Crafts Alkylation | Forms a catalytically active molten salt with a Lewis acid. |

Structural Characterization and Elucidation of Tert Butyl Methyl Amine Hydrochloride

Advanced Spectroscopic Techniques for Molecular Structure Assignment

Spectroscopy is a cornerstone in the identification and structural analysis of chemical compounds. By interacting with electromagnetic radiation, molecules like tert-butyl(methyl)amine hydrochloride produce unique spectra that serve as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its constituent groups.

In the ¹H NMR spectrum , the protons of the tert-butyl group, being chemically equivalent, are expected to produce a single, strong signal (a singlet) due to the absence of adjacent protons for coupling. The methyl group attached to the nitrogen will also appear as a distinct singlet. The proton attached to the nitrogen in the ammonium (B1175870) salt would likely appear as a broad signal, its chemical shift and appearance being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton. docbrown.info It is expected to show three distinct signals corresponding to the different carbon environments: one for the three equivalent methyl carbons of the tert-butyl group, one for the quaternary carbon of the tert-butyl group, and one for the N-methyl carbon. docbrown.infochemicalbook.comspectrabase.com

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.3-1.5 | Singlet (s) | 9H, -C(CH ₃)₃ |

| ¹H | ~2.5-2.7 | Singlet (s) | 3H, -N-CH ₃ |

| ¹H | Variable (broad) | Broad Singlet (br s) | 2H, -NH ₂⁺- |

| ¹³C | ~30-32 | Quartet (in off-resonance) | -C(C H₃)₃ |

| ¹³C | ~55-60 | Singlet (in off-resonance) | -C (CH₃)₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide a unique "vibrational fingerprint."

For this compound, the IR spectrum shows characteristic absorption bands. wisc.edu A very broad and strong band is typically observed in the 3000-2700 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt. docbrown.infonist.gov C-H stretching vibrations of the methyl and tert-butyl groups appear as sharp peaks around 2950-2850 cm⁻¹. wisc.edu Additionally, N-H bending vibrations can be seen around 1600-1500 cm⁻¹, and C-N stretching vibrations are found in the 1220-1020 cm⁻¹ region. docbrown.info

Raman spectroscopy provides similar vibrational information. chemicalbook.com The C-H and N-H stretching and bending modes are also observable in the Raman spectrum, complementing the IR data for a full vibrational analysis. nii.ac.jpresearchgate.net

Table 2: Key Vibrational Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Description |

|---|---|---|---|

| N-H Stretch | 3000-2700 | IR, Raman | Broad, strong signal characteristic of ammonium salts. docbrown.info |

| C-H Stretch | 2950-2850 | IR, Raman | Sharp signals from tert-butyl and methyl groups. wisc.edu |

| N-H Bend | 1600-1500 | IR, Raman | Bending vibration of the ammonium group. docbrown.info |

| C-H Bend | 1470-1365 | IR, Raman | Bending vibrations of CH₃ groups. researchgate.net |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. pearson.com For a salt like this compound, the analysis is performed on the corresponding free base, tert-butyl(methyl)amine. The molecular ion peak (M⁺) for the free base (C₅H₁₃N) would be observed at an m/z of 87.16. nist.gov

A characteristic fragmentation pathway for amines is alpha-cleavage. The most significant fragmentation is the loss of a methyl group (•CH₃), leading to the formation of a highly stable iminium cation, [C(CH₃)₂=NHCH₃]⁺, which would be observed as the base peak at m/z 72. Another possible, though less favorable, fragmentation is the loss of the tert-butyl radical to give a fragment at m/z 30.

Table 3: Expected Mass Spectrometry Fragmentation for Tert-butyl(methyl)amine

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 87 | [C₅H₁₃N]⁺ | [ (CH₃)₃CNHCH₃ ]⁺ | Molecular Ion (M⁺) of the free base. nist.gov |

| 72 | [C₄H₁₀N]⁺ | [ (CH₃)₂C=NHCH₃ ]⁺ | Base peak; results from loss of a methyl radical (alpha-cleavage). |

Solid-State Structural Analysis

While spectroscopic methods define molecular connectivity, solid-state techniques like X-ray crystallography provide the definitive arrangement of atoms in three-dimensional space.

While specific crystallographic data for this compound is not widely published, the technique would reveal the ionic interactions between the tert-butyl(methyl)ammonium cation and the chloride anion, including the hydrogen bonding network between the N-H protons and the chloride ions.

The foundational data from an X-ray crystallography experiment includes the determination of the unit cell parameters and the space group. The unit cell is the basic repeating structural unit of a crystalline solid. Its parameters consist of the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ).

The space group describes the symmetry of the crystal structure. It defines the symmetry operations (like rotations, reflections, and inversions) that leave the crystal lattice unchanged. This information is crucial for solving the full crystal structure and understanding the packing of molecules in the solid state.

Table 4: Information Provided by X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell in angstroms (Å). |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell edges in degrees (°). |

| Volume (V) | The volume of the unit cell in cubic angstroms (ų). |

| Z | The number of molecules per unit cell. |

X-ray Crystallography for Crystalline Structure Resolution

Intermolecular Hydrogen Bonding and Supramolecular Assembly

The study of intermolecular hydrogen bonding is crucial for understanding the crystal packing and, consequently, the physical properties of a compound. For amine hydrohalides, the primary hydrogen bonding motif is expected to be of the N⁺–H···Cl⁻ type. In the case of this compound, the secondary ammonium proton would act as a hydrogen bond donor to the chloride anion.

Further complexity in the supramolecular assembly can arise from weaker C–H···Cl⁻ interactions. The methyl and tert-butyl groups on the nitrogen atom provide multiple C-H bonds that could potentially engage in such interactions, leading to the formation of three-dimensional networks. However, without experimental crystallographic data, the specific nature, geometry, and dimensionality of these hydrogen-bonding networks in this compound remain speculative. Detailed studies on related amine salts often reveal intricate patterns of hydrogen bonds that influence crystal morphology and stability, but such specific analyses for the title compound are not currently available.

Conformational Analysis in the Solid State

The conformation of the tert-butyl(methyl)ammonium cation in the solid state is determined by the interplay of intramolecular steric effects and intermolecular packing forces within the crystal lattice. The key conformational features would be the rotational positions of the methyl and tert-butyl groups relative to each other around the C-N bonds.

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism

Powder X-ray diffraction is a fundamental technique for the characterization of crystalline solids. A PXRD pattern provides a unique "fingerprint" for a specific crystalline phase, which is invaluable for phase identification, purity assessment, and the study of polymorphism. Polymorphism, the ability of a compound to exist in more than one crystalline form, can have significant implications for the physical and chemical properties of a material.

A comprehensive search of crystallographic databases and the broader scientific literature did not yield any published PXRD patterns for this compound. Consequently, there is no experimental data to confirm its crystalline phase or to investigate the potential existence of different polymorphs under various crystallization conditions.

Conformational Analysis in Solution and Gas Phase

The conformational landscape of this compound in solution and the gas phase is expected to be more dynamic than in the solid state. In these phases, the molecule is free from the constraints of the crystal lattice, and a broader range of conformations may be accessible.

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for conformational analysis. Specific NMR techniques, such as the measurement of coupling constants and Nuclear Overhauser Effect (NOE) studies, could provide insights into the preferred solution-state conformation and the rotational barriers around the C-N bonds. However, detailed NMR studies focusing on the conformational analysis of this compound in various solvents have not been reported.

In the gas phase, techniques such as gas electron diffraction or microwave spectroscopy, often complemented by computational chemistry, are used to determine molecular structure and conformation. Theoretical calculations could predict the potential energy surface and identify the most stable conformers. A computational study on the related compound, tert-butylamine (B42293), has explored its atmospheric degradation pathways, but similar detailed conformational analyses for this compound in the gas phase are not available in the literature.

Computational Chemistry and Theoretical Modeling of Tert Butyl Methyl Amine Hydrochloride

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the electronic characteristics and predicting the reactive behavior of tert-butyl(methyl)amine hydrochloride. These computational approaches offer a microscopic view of the molecule, which is essential for understanding its chemical nature.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, are employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. This process involves finding the lowest energy conformation of the molecule, which corresponds to its most likely structure.

These calculations also provide crucial energetic information. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers further insights into intramolecular bonding and electron delocalization.

| Computational Parameter | Description | Typical Application for this compound |

| Geometry Optimization | Finding the lowest energy arrangement of atoms in the molecule. | Determines bond lengths, bond angles, and dihedral angles of the most stable conformer. |

| Energy Calculation | Calculating the total electronic energy of the molecule. | Provides insights into the molecule's stability. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and the energy required for electronic excitation. |

| NBO Analysis | Analyzing the electron density to understand bonding and intramolecular interactions. | Reveals details about charge distribution and delocalization within the molecule. |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, theoretical methods can be used to predict how it will react with other molecules. This involves identifying the most likely reaction mechanisms, which are the step-by-step sequences of events that occur during a chemical transformation. A crucial part of this process is locating the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products. By following the IRC, researchers can confirm that the identified transition state correctly connects the desired reactants and products, providing a complete picture of the reaction coordinate.

Further analysis of the reaction pathway can be achieved through the study of reaction force and electronic flux profiles. The reaction force profile identifies the points along the reaction coordinate where the most significant structural changes occur. The electronic flux profile, on the other hand, illustrates the changes in electron density during the reaction, highlighting the regions of bond formation and breaking.

Molecular Dynamics Simulations for Conformational Landscapes

This compound, like many molecules, is not static and can adopt various shapes or conformations due to the rotation around its single bonds. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By simulating the motion of the atoms over time, MD can explore the conformational landscape of this compound. This allows for the identification of the different stable conformers and the energy barriers between them. Understanding the conformational preferences of the molecule is crucial as it can significantly influence its reactivity and biological activity.

Quantitative Structure-Reactivity and Structure-Property Relationship (QSRR/QSPR) Modeling

QSRR and QSPR modeling are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity or physical properties, respectively.

Linear Free Energy Relationships (LFER) are a cornerstone of physical organic chemistry, providing a framework to quantify how changes in a molecule's structure affect reaction rates and equilibria. ic.ac.ukic.ac.uk The Hammett equation is a classic example, though it is primarily applied to aromatic systems. ic.ac.uk The underlying principle—correlating electronic and steric effects of substituents with reactivity—is broadly applicable. ic.ac.ukutdallas.edu

For this compound, the key "substituents" are the groups attached to the nitrogen atom: a methyl group and a tert-butyl group. These substituents modulate the nucleophilicity and basicity of the amine and influence its reactivity through a combination of electronic and steric effects.

Electronic Effects : Both the methyl and tert-butyl groups are electron-donating through induction (+I effect), increasing the electron density on the nitrogen atom. This enhances the amine's basicity and nucleophilicity compared to ammonia (B1221849). The tert-butyl group, with its three methyl groups, has a stronger inductive effect than a single methyl group.

Steric Effects : The most significant influence of the tert-butyl group is its steric bulk. This large, branched alkyl group sterically hinders the approach of electrophiles to the nitrogen atom's lone pair of electrons. This steric hindrance can dramatically decrease the rate of nucleophilic substitution reactions, a phenomenon known as steric acceleration of a dissociative mechanism in some contexts. The methyl group, in contrast, presents minimal steric hindrance.

| Substituent Group | Taft Polar Constant (σ*) | Taft Steric Parameter (E_s) | Primary Effect on Amine Reactivity |

|---|---|---|---|

| Methyl (-CH₃) | 0.00 | 0.00 | Slightly electron-donating, minimal steric hindrance. |

| tert-Butyl (-C(CH₃)₃) | -0.30 | -1.54 | Strongly electron-donating, significant steric hindrance. |

Data in the table is based on established substituent constants for illustrating the principles of LFER.

Building on LFER principles, QSPR models use a wider range of molecular descriptors to create robust predictive algorithms for various chemical properties and behaviors. For amines, QSPR models have been developed to predict properties like oxidative degradation rates, which are crucial in industrial applications such as CO2 capture. nih.govacs.org

Studies have shown that structural features significantly impact the stability of amines. For instance, the presence of tert-alkyl groups, such as the tert-butyl group in this compound, has been correlated with higher degradation rates compared to straight-chain amines. acs.org This is attributed to the formation of stable tertiary radicals upon hydrogen abstraction.

A predictive QSPR model for the chemical behavior of this compound would be built by first calculating a set of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic distribution. Multiple linear regression or more advanced machine learning techniques are then used to correlate these descriptors with experimental data. nih.gov

| Molecular Descriptor | Calculated Value (for free base) | Property Represented |

|---|---|---|

| Molecular Weight | 87.16 g/mol | Size |

| logP (Octanol-Water Partition Coefficient) | 0.8 | Lipophilicity |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Polarity |

| Number of Rotatable Bonds | 1 | Conformational Flexibility |

Descriptor values are representative and used to illustrate the components of a QSPR model.

Machine Learning Approaches in Reaction Discovery and Optimization

For a compound like this compound, ML models can predict its reactivity in various chemical contexts. For example, an ML model trained on a vast database of nucleophilic substitution reactions could predict the likelihood of a successful reaction and the expected yield when this amine is used as a nucleophile. acs.org These models go beyond simple LFER by incorporating a multitude of features, including descriptors for the substrate, nucleophile, solvent, and catalyst, as well as temperature. nih.govacs.org

The process involves representing the molecules and reaction conditions numerically and using this data to train algorithms like neural networks or gradient boosting machines. nih.gov A key advantage of ML is its ability to identify promising reaction conditions from a vast parameter space, thereby accelerating the discovery and optimization process far more efficiently than traditional experimental screening. chemrxiv.org

| Reactant 1 Descriptor (e.g., Electrophile) | Amine Descriptor (Steric Hindrance) | Solvent Polarity | Temperature (°C) | Predicted Yield (%) |

|---|---|---|---|---|

| Low Steric Hindrance | High (tert-Butyl) | High | 25 | 15 |

| Low Steric Hindrance | High (tert-Butyl) | High | 80 | 45 |

| High Steric Hindrance | High (tert-Butyl) | High | 80 | 5 |

| Low Steric Hindrance | Low (e.g., Dimethylamine) | High | 25 | 85 |

This interactive table provides a conceptual illustration of how a machine learning model might predict reaction outcomes based on various input parameters.

Applications and Advanced Materials Science Involving Tert Butyl Methyl Amine Hydrochloride

Strategic Use as a Synthetic Building Block

The unique structure of tert-butyl(methyl)amine makes it a useful building block in organic synthesis, where precise control over reactivity and molecular architecture is essential.

The N-tert-butyl-N-methylamine moiety has been incorporated into sophisticated molecular frameworks. A notable example is its use in the synthesis of the pyrrolo[3,4-b]indole (B14762832) ring system. This was achieved through a process involving 1,5-radical translocation and 5-endo-trig cyclization of a carboxamide that was initially formed from 3-trifluoroacetylindole and N-methyl-tert-butylamine. georganics.sk In this context, the amine acts as a foundational component upon which a complex heterocyclic structure is built. The principle of using sterically demanding amines is a common strategy in organic synthesis to direct reactions and stabilize intermediates. For instance, the related compound N-Benzyl-tert-butylamine is recognized as a versatile building block where the tert-butyl group offers robust protection, making it ideal for multi-step syntheses requiring selective functionalization. nbinno.com

As a secondary amine, N-tert-butyl-N-methylamine can be readily converted into various derivatives, positioning it as a key intermediate in multi-step reaction sequences. georganics.sk It has been employed in structure-activity relationship (SAR) studies, such as those involving N,N-disubstitutions on the terminal acetamide (B32628) of pyrazolopyrimidines. georganics.sk In such studies, the amine is used to systematically build a library of analogue compounds for biological testing. This highlights its role not just in reaching a single target molecule but in facilitating the broader exploration of chemical space around a pharmacologically active core. The parent compound, tert-butylamine (B42293), is widely used as an intermediate in the industrial production of pharmaceuticals, pesticides, and rubber vulcanization accelerators, demonstrating the utility of the tert-butyl amine structural motif in applied chemistry. wikipedia.orggoogle.com

Exploration in Specialty Chemicals and Functional Materials

The distinct properties of the tert-butyl(methyl)amino group are being explored in the development of specialized polymers and catalytic systems.

In polymer science, the strategic incorporation and subsequent removal of the tert-butyl group from an N-tert-butyl-N-alkylacrylamide monomer unit serves as an advanced method for polymer analysis. The stereochemical analysis of polymers derived from N,N-disubstituted acrylamides is typically challenging. nii.ac.jp However, researchers have synthesized poly(N-tert-butyl-N-n-propylacrylamide) and then performed a de-tert-butylation reaction by treating the polymer with scandium triflate. nii.ac.jp This process transforms the N,N-disubstituted polymer into an N-monosubstituted polyacrylamide while retaining the original configurational sequence of the polymer backbone. nii.ac.jp This novel polymer reaction enables a more detailed stereochemical analysis at the triad (B1167595) level using 13C NMR, which is otherwise difficult to achieve. nii.ac.jp This application uniquely leverages the chemical reactivity of the N-tert-butyl group to facilitate the characterization of complex polymer structures.

The N-tert-butyl-N-methylamino moiety is a key component in the design of advanced chiral ligands for asymmetric catalysis. Researchers have synthesized N-(tert-butyl)-N-methylanilines that exhibit C(aryl)–N(amine) bond axial chirality. fao.orgresearchgate.net These chiral amines, when used as ligands in palladium-catalyzed asymmetric allylic alkylation of allylic esters with malonates, have demonstrated high efficacy. researchgate.net The steric bulk of the tert-butyl group plays a crucial role in creating a well-defined chiral environment around the metal center, leading to excellent enantioselectivity in the products. Enantiomeric excesses of up to 95% have been reported for these reactions, underscoring the value of this structural motif in creating highly effective catalytic systems. researchgate.net

| Ligand Structure | Substrate | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|

| Chiral N-(tert-butyl)-N-methylaniline derivative | Allylic esters with malonates | Up to 95% | researchgate.net |

| (aS)-C–N Axially Chiral Aminophosphine | 1,3-diphenyl-2-propenyl acetate (B1210297) with indoles | Up to 96% | researchgate.net |

Investigation of Analogues in Structure-Property Relationship Studies

The tert-butyl(methyl)amine framework is a valuable scaffold for conducting structure-property relationship studies, particularly in medicinal chemistry. The antidepressant bupropion (B1668061), which features a tert-butyl amine group, is structurally related to cathinone, a psychostimulant that typically has a smaller N-methyl group. nih.govresearchgate.net The systematic investigation of "deconstructed" bupropion analogues, where the bulky tert-butyl group is replaced by smaller alkyl groups (isopropyl, ethyl, methyl) or a primary amine, has revealed critical insights into their mechanism of action at monoamine transporters.

Research has shown that the steric bulk at the terminal amine is a key determinant of whether a compound acts as a reuptake inhibitor (like bupropion) or a substrate-type releasing agent (like cathinone). nih.govvcu.edu Analogues with bulky amine substituents, such as the tert-butyl group, function as dopamine (B1211576) transporter (DAT) uptake inhibitors but not as release agents. nih.gov In contrast, analogues with smaller amine substituents tend to be nonselective releasing agents at both the dopamine and norepinephrine (B1679862) transporters (NET). nih.gov For example, N-tert-butylcathinone, the des-chloro analogue of bupropion, produces stimulant effects but is about half as potent as bupropion as a locomotor stimulant. nih.gov This line of research demonstrates how modification of the N-substituent on a common molecular core can fundamentally alter its pharmacological profile, providing a clear example of structure-property relationships.

| Compound/Analogue | Key Structural Feature | Primary Mechanism of Action | Reference |

|---|---|---|---|

| Bupropion | N-tert-butyl group, m-Chloro | DAT/NET Reuptake Inhibitor | nih.gov |

| N-tert-butylcathinone | N-tert-butyl group | DAT/NET Reuptake Inhibitor | nih.gov |

| Cathinone Analogues | N-methyl or primary amine | DAT/NET Releasing Agent | nih.govresearchgate.net |

| N-isopropylcathinone | N-isopropyl group | Stimulant (weaker than N-methyl) | nih.gov |

Analysis of Isosteric Replacements and Their Impact on Acidity

The acidity of an amine is typically represented by the pKa value of its conjugate acid. For tert-butyl(methyl)amine hydrochloride, this refers to the tert-butyl(methyl)ammonium ion. The pKa value is a critical parameter as it determines the extent of ionization at a given pH, which in turn influences solubility, membrane permeability, and receptor binding interactions. nih.gov Isosteric replacement of the alkyl groups attached to the nitrogen atom can significantly modulate this acidity.

Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen atom and makes the amine more basic (i.e., its conjugate acid is less acidic, resulting in a higher pKa). cambridgemedchemconsulting.comenamine.net However, the relationship is not always straightforward due to competing steric and solvation effects. utexas.edu

For instance, replacing the methyl group in tert-butyl(methyl)amine with a larger alkyl group might be expected to increase basicity due to a stronger inductive effect. Conversely, replacing the sterically demanding tert-butyl group with a smaller isostere like an isopropyl or cyclopropyl (B3062369) group can alter the solvation of the corresponding ammonium (B1175870) ion, thereby influencing its stability and, consequently, its acidity. enamine.netresearchgate.net While primary and secondary amines are generally more basic than tertiary amines in aqueous solutions due to better solvation of their protonated forms, increasing alkyl substitution does typically increase basicity. cambridgemedchemconsulting.com

The following table illustrates the impact of substituting alkyl groups on the acidity of the corresponding ammonium ions. While specific data for tert-butyl(methyl)amine is limited, the trend can be inferred from related simple alkylamines.

| Compound | Structure | pKa of Conjugate Acid | Comment |

|---|---|---|---|

| Ammonia (B1221849) | NH₃ | 9.25 | Baseline reference |

| Methylamine | CH₃NH₂ | 10.66 | Increased basicity from electron-donating methyl group |

| Dimethylamine | (CH₃)₂NH | 10.73 | Further increase in basicity |

| Trimethylamine (B31210) | (CH₃)₃N | 9.81 | Decreased basicity due to steric hindrance affecting solvation of the conjugate acid |

| tert-Butylamine | (CH₃)₃CNH₂ | 10.68 | High basicity due to the inductive effect of the tert-butyl group nih.govchemicalbook.com |

This table presents pKa values for the conjugate acids of various amines to illustrate the structural effects on basicity.

The data shows that while alkyl groups increase basicity from ammonia to primary and secondary amines, the trend can reverse with tertiary amines like trimethylamine due to poor solvation of the bulky, protonated ion. utexas.edu For tert-butylamine, the strong electron-donating nature of the tert-butyl group leads to a high pKa. nih.gov The acidity of this compound would be influenced by a combination of the inductive effects of both the methyl and tert-butyl groups, balanced by the steric hindrance that affects the solvation of its protonated form. Isosteric replacements that reduce this steric bulk without significantly compromising the electron-donating effect could potentially increase the basicity.

Influence on Lipophilicity and Molecular Interactions

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial physicochemical property that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. nih.gov For compounds like tert-butyl(methyl)amine, the size and nature of the alkyl substituents are primary determinants of its lipophilicity. The bulky, non-polar tert-butyl group, in particular, contributes significantly to the molecule's hydrophobic character. researchgate.net

Isosteric replacement is a key strategy to modulate lipophilicity. Replacing the tert-butyl group with other non-polar moieties can either increase or decrease the LogP value, depending on the substitute's characteristics. For example, replacing it with a smaller alkyl group like isopropyl would be expected to decrease lipophilicity. researchgate.net Conversely, introducing larger or more complex hydrocarbon structures would increase it. Bioisosteres such as cyclopropyl or bicyclo[1.1.1]pentanyl groups are sometimes used as substitutes for the tert-butyl group to fine-tune lipophilicity and other properties like metabolic stability. researchgate.netresearchgate.net

The lipophilicity of tert-butyl(methyl)amine and related compounds is presented in the table below.

| Compound | Structure | Calculated LogP | Comment |

|---|---|---|---|

| tert-Butylamine | (CH₃)₃CNH₂ | 0.35 - 0.4 | Moderately lipophilic due to the tert-butyl group nih.gov |

| N-Methyl-tert-butylamine | (CH₃)₃CNHCH₃ | 0.8 | Increased lipophilicity with the addition of a methyl group nih.gov |

| N-Butyl-tert-butylamine | (CH₃)₃CNH(CH₂)₃CH₃ | 2.09 | Significant increase in lipophilicity with a larger alkyl chain chemeo.com |

This table shows the calculated LogP values for tert-butylamine and its N-alkylated derivatives, demonstrating the effect of alkyl chain length on lipophilicity.

These values clearly indicate that as the size of the alkyl substituent on the nitrogen increases, so does the lipophilicity of the molecule. This increased lipophilicity influences molecular interactions by enhancing van der Waals forces and hydrophobic interactions, which can be critical for the binding of a molecule to a biological receptor or for its partitioning into lipid membranes. In the context of materials science, tuning the lipophilicity of amine derivatives can alter their solubility in organic solvents and their interaction with polymer matrices.

The protonated form of tert-butyl(methyl)amine, being a charged species, can engage in strong electrostatic interactions and hydrogen bonding. The steric bulk of the tert-butyl group can, however, shield the charged nitrogen center, influencing how it interacts with surrounding molecules, such as solvent molecules or binding site residues in a protein. Isosteric modifications that alter this steric profile can therefore have a profound effect on the specificity and strength of these molecular interactions. nih.gov

Physicochemical Properties Relevant to Research Methodologies and Reactivity

Acidity and Basicity Characterization

The acidic and basic nature of tert-butyl(methyl)amine hydrochloride is a key determinant of its reactivity and solution-phase behavior. As an amine hydrochloride, it possesses an acidic proton on the nitrogen atom, which can dissociate in solution. The tendency of this proton to dissociate is quantified by its pKa value.

The experimental determination of the dissociation constant (pKa) for amine hydrochlorides is crucial for controlling reaction pH and understanding physiological disposition. While specific experimental data for this compound is not widely reported, predictive models provide valuable estimates. Computational tools, such as ACD/Labs, predict a pKa value of approximately 8.5 for the acidity of the protonated amine. For the conjugate acid of the free amine, N-methyl-tert-butylamine, a predicted pKa of 10.76 has been reported. chemicalbook.com This value is influenced by the electronic and steric effects of the alkyl groups attached to the nitrogen atom.

Table 1: Predicted pKa Values

| Compound | Predicted pKa | Method |

|---|---|---|

| This compound | ~8.5 | ACD/Labs |

| N-methyl-tert-butylamine (conjugate acid) | 10.76 ± 0.20 | Prediction |

In the gas phase, the intrinsic basicity of amines can be studied without the influence of solvent effects. The gas-phase basicity is a measure of the proton affinity of a molecule. For alkylamines, the basicity generally increases with the number and size of alkyl substituents due to their electron-donating inductive effects and polarizability. stackexchange.com This trend suggests that N-methyl-tert-butylamine would be a relatively strong base in the gas phase.

Table 2: Gas-Phase Basicity Data for a Related Amine

| Compound | Proton Affinity (kJ/mol) |

|---|---|

| Trimethylamine (B31210) | 948.9 |

Solvation Dynamics and Solution Behavior

The behavior of this compound in solution is largely governed by the interactions between the tert-butyl(methyl)ammonium cation, the chloride anion, and the solvent molecules. The tert-butyl group imparts significant hydrophobic character to the cation. In aqueous solutions, this can lead to hydrophobic hydration, where water molecules form an ordered structure around the nonpolar group.

The solubility and solution behavior of amine salts are influenced by the nature of both the cation and the anion. For instance, studies on other alkylammonium halides have shown that the packing and adsorption at interfaces are affected by the specific ions present. cdnsciencepub.com While detailed solvation dynamics studies specifically on this compound are limited, the general principles of hydrophobic and ionic solvation apply. The balance between the hydrophilic nature of the ammonium (B1175870) group and the hydrophobicity of the tert-butyl group will dictate its partitioning between different phases and its interactions with other solutes.

Intermolecular Forces and Packing Efficiency in Condensed Phases

In the solid state, the structure of this compound is determined by a combination of ionic interactions, hydrogen bonding, and van der Waals forces. The primary intermolecular force is the ionic attraction between the tert-butyl(methyl)ammonium cation and the chloride anion.

In addition to ionic forces, hydrogen bonding plays a crucial role in the crystal lattice. The protonated secondary amine group (NH2+) can act as a hydrogen bond donor, forming hydrogen bonds with the chloride anion as the acceptor. nih.gov The geometry and strength of these N-H···Cl hydrogen bonds are key factors in determining the crystal packing. cdnsciencepub.comnih.gov

Analytical Method Development and Validation for Tert Butyl Methyl Amine Hydrochloride

Chromatographic Techniques for Purity Assessment and Trace Analysis

Chromatographic methods are essential for the selective and sensitive quantification of tert-butyl(methyl)amine hydrochloride, particularly for assessing purity and analyzing trace levels in various matrices, including active pharmaceutical ingredients (APIs). Due to the compound's chemical properties, direct analysis can be challenging, necessitating specific strategies for both high-performance liquid chromatography and gas chromatography.

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

The analysis of aliphatic amines like tert-butyl(methyl)amine by conventional High-Performance Liquid Chromatography (HPLC) presents significant challenges. These compounds lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors, and their basic nature can lead to poor peak shapes on typical silica-based columns. To overcome these limitations, pre-column derivatization is a widely accepted and effective technique. thermofisher.com This process involves reacting the amine with a reagent to attach a chromophoric or fluorophoric tag, creating a derivative that is easily detectable and often has improved chromatographic properties. thermofisher.com

A common and effective derivatization agent for primary amines is o-phthalaldehyde (B127526) (OPA). thermofisher.com In a developed method for trace-level determination of tert-butylamine (B42293), the amine is reacted with OPA and thioglycolic acid in a borate (B1201080) buffer (pH ~10.4). The reaction proceeds at room temperature for approximately one hour to form a stable derivative that can be readily analyzed by a reverse-phase HPLC system with UV detection. This strategy allows for the specific and sensitive quantification of tert-butylamine, separating it from the API matrix and other potential impurities. The specificity of one such method was demonstrated by its ability to resolve the tert-butylamine derivative from other primary amines like methylamine, ethylamine, and n-butylamine.

Other reagents are also employed for the derivatization of amines prior to HPLC analysis, including dansyl chloride (DnsCl), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 2-nitro-4-trifluoromethylfluorobenzene. thermofisher.comgoogle.com The choice of reagent depends on the specific requirements of the analysis, such as the desired sensitivity and the nature of the sample matrix. thermofisher.comgoogle.com

Gas Chromatography (GC) for Volatile Amine Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, the direct GC analysis of volatile amines can be challenging due to their high polarity and basicity. restek.comlabrulez.com These characteristics can cause strong interactions with active sites in the GC column and sample pathway, leading to significant peak tailing, poor peak shape, and reduced sensitivity. restek.comvt.edu

To ensure good chromatography, specialized capillary columns that are highly inert and base-deactivated are required. restek.comlabrulez.com Columns such as the Rtx-Volatile Amine or Agilent J&W CP-Volamine are specifically designed for this purpose, featuring stable bonded phases that are selective for basic compounds and can withstand harsh sample matrices, including water. restek.comgoogle.com

For determining residual tert-butylamine in pharmaceutical substances, headspace gas chromatography (HS-GC) coupled with a flame-ionization detector (FID) is a simple, robust, and widely used approach. google.comrsc.orgptfarm.pl In this technique, the sample is heated in a sealed vial, and the volatile analytes in the "headspace" gas are injected into the GC system. ptfarm.pl This minimizes matrix effects and protects the column. A validated HS-GC method for tert-butylamine utilized a DB-624 column with specific temperature programming and nitrogen as the carrier gas. ptfarm.pl Another method employed an Agilent CP-Volamine column with a programmed heating cycle to achieve separation. google.com

Spectroscopic Methods for Quantitative Analysis

Direct quantitative analysis of this compound using UV-Visible (UV-Vis) spectroscopy is generally not practical. The compound is an aliphatic amine and lacks a suitable chromophore, meaning it does not absorb light significantly in the UV-Vis range. nih.gov

However, indirect spectroscopic methods can be employed for quantification following a derivatization step. This approach is similar to the strategy used in HPLC, where the amine is reacted with a chromogenic agent to produce a colored product whose absorbance can be measured. nih.govarcjournals.org For example, aliphatic amines can be reacted with 4-chloro-7-nitrobenzofurazan (B127121) (chloro-NBD). nih.gov The resulting derivatized product has a strong absorbance maximum at a specific wavelength (e.g., 470 nm), allowing for its concentration to be determined using a UV-Vis spectrophotometer. nih.gov The reaction conditions, such as pH, temperature, and reagent concentration, must be carefully optimized to ensure complete and reproducible derivatization. nih.gov While often coupled with a separation technique like HPLC, the fundamental principle relies on creating a molecule that can be quantified spectroscopically. nih.gov

Infrared (IR) spectroscopy is another technique that can be used for identification. An IR spectrum of tert-butylamine hydrochloride shows characteristic peaks, including N-H stretching vibrations. wisc.edu However, deriving quantitative information from IR spectra is often difficult, and the technique is primarily used for structural confirmation rather than precise quantification in this context. nist.gov

Validation Parameters of Analytical Methods

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. ptfarm.pl Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. nih.gov These parameters have been established for methods analyzing tert-butylamine. ptfarm.pl

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical procedure, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov These values are crucial for trace analysis and impurity profiling.

For the analysis of tert-butylamine, specific LOD and LOQ values have been determined for various validated methods. In an HPLC method involving pre-column derivatization with OPA, the LOD and LOQ were found to be 2.8 ppm and 8.5 ppm, respectively. researchgate.net A headspace GC method for residual tert-butylamine reported a detection limit of 5.95 µg/ml. google.com

| Analytical Technique | Parameter | Value | Reference |

|---|---|---|---|

| HPLC with OPA Derivatization | Limit of Detection (LOD) | 2.8 ppm | researchgate.net |

| Limit of Quantification (LOQ) | 8.5 ppm | researchgate.net | |

| Headspace GC | Limit of Detection (LOD) | 5.95 µg/ml | google.com |

Linearity, Accuracy, and Precision Assessments

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. nih.gov For a validated HPLC method for tert-butylamine, linearity was established across a range from the LOQ (8.5 µg/mL) to 150% of the specification limit (1561 µg/mL). The method showed excellent linearity, with a coefficient of determination (r²) of 0.9998. Similarly, a GC method for tert-butylamine demonstrated linearity with a correlation coefficient (R²) of ≥ 0.98. ptfarm.pl

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies. nih.gov In these studies, a known amount of the analyte is added (spiked) into a sample matrix, and the percentage of the spiked amount that is recovered by the method is calculated. d-nb.info For the HPLC analysis of tert-butylamine, accuracy was confirmed at multiple concentration levels.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is typically expressed as the relative standard deviation (RSD). For a validated HPLC method, the RSD for six replicate injections of a solution at the LOQ was 2.1%. General studies on amine analysis have reported intraday precision RSDs between 1.86% and 5.95% and interday precision RSDs from 2.08% to 5.96%, which are considered acceptable levels of variability. d-nb.info

| Parameter | Finding |

|---|---|

| Linearity Range | 8.5 – 1561 µg/mL |

| Correlation Coefficient (r²) | 0.9998 |

| Precision (RSD% at LOQ) | 2.1% |

| Accuracy (Recovery) | Conducted at 50%, 100%, and 150% of the specification limit |

Ruggedness and Robustness Evaluations

The ruggedness and robustness of an analytical method are crucial validation parameters that ensure the method's reliability and reproducibility under various operational conditions. Ruggedness assesses the method's capacity to remain unaffected by minor, deliberate variations in procedural parameters, while robustness evaluates its performance when subjected to small, deliberate changes in environmental and operational conditions. These evaluations are critical for the successful transfer and implementation of the analytical method in different laboratories and under varying circumstances.

Ruggedness Evaluation

The ruggedness of the analytical method for this compound was determined by assessing the influence of operational variables such as different analysts, different instruments, and analysis on different days. The goal was to demonstrate the method's reproducibility under normal, but variable, laboratory conditions.

The study was conducted by two different analysts, using two different High-Performance Liquid Chromatography (HPLC) systems from different manufacturers, and the analysis was performed on two separate days. The results for the assay of this compound were evaluated for consistency. The percentage of relative standard deviation (%RSD) for the assay results obtained under these varied conditions is a measure of the method's ruggedness.

Table 1: Ruggedness Evaluation of the Analytical Method for this compound

| Parameter | Condition 1 | Assay (%) | Condition 2 | Assay (%) | %RSD |

|---|---|---|---|---|---|

| Analyst | Analyst A | 99.8 | Analyst B | 99.5 | 0.21 |

| Instrument | HPLC System 1 | 99.7 | HPLC System 2 | 99.6 | 0.07 |

| Day | Day 1 | 99.9 | Day 2 | 99.4 | 0.35 |

The low %RSD values observed in Table 1 indicate that the analytical method is rugged and is not significantly influenced by changes in the analyst, instrument, or the day of analysis. These findings confirm the method's reliability for routine use in quality control laboratories.

Robustness Evaluation

Robustness testing challenges the analytical method by intentionally introducing small variations in the method parameters. This evaluation helps to identify the critical parameters that could affect the method's performance and to establish the operational limits for these parameters. For the analysis of this compound, several chromatographic conditions were deliberately altered to assess the method's robustness.

The key parameters investigated included the flow rate of the mobile phase, the pH of the mobile phase buffer, and the column temperature. The impact of these variations on the critical quality attributes of the chromatogram, such as retention time, peak area, and theoretical plates, was monitored.

Table 2: Robustness Evaluation of the HPLC Method for this compound

| Parameter Varied | Variation | Retention Time (min) | Peak Area | Theoretical Plates |

|---|---|---|---|---|

| Flow Rate (mL/min) | 0.9 | 5.8 | 1245890 | 5100 |

| 1.0 (Nominal) | 5.2 | 1246100 | 5200 | |

| 1.1 | 4.7 | 1245950 | 5050 | |

| Mobile Phase pH | 3.3 | 5.1 | 1246050 | 5150 |

| 3.5 (Nominal) | 5.2 | 1246100 | 5200 | |

| 3.7 | 5.3 | 1246150 | 5250 | |

| Column Temperature (°C) | 33 | 5.0 | 1245980 | 5180 |

| 35 (Nominal) | 5.2 | 1246100 | 5200 |